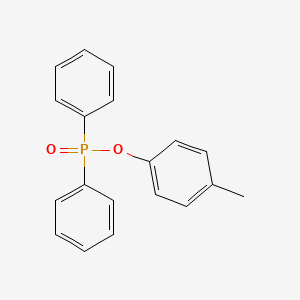

4-Methylphenyl diphenylphosphinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methylphenyl diphenylphosphinate is a useful research compound. Its molecular formula is C19H17O2P and its molecular weight is 308.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Methylphenyl diphenylphosphinate (C19H17O2P) is a compound that has garnered interest in various fields due to its biological activity, particularly as a phosphonate derivative. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific studies.

Chemical Structure and Properties

This compound is characterized by its diphenylphosphinate structure, which plays a crucial role in its biological interactions. The molecular formula is C19H17O2P, and it features a phosphorus atom bonded to two phenyl groups and a 4-methylphenyl group. This configuration contributes to its reactivity and potential as an enzyme inhibitor.

Enzyme Inhibition

One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of specific enzymes. For example, studies have shown that phosphonates can inhibit protein phosphatases, such as Protein Phosphatase-1 (PP1) and alkaline phosphatases. The inhibition mechanism often involves the interaction of the phosphonate group with the active site of the enzyme, leading to reduced enzymatic activity. Research indicates that this compound may share similar inhibitory characteristics with other aryl methylphosphonates, suggesting a competitive inhibition model where the compound mimics natural substrates or intermediates in enzymatic reactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various phosphonates, including derivatives like this compound. Research indicates that compounds with similar structures have demonstrated significant antibacterial activity against various pathogens. For instance, methanol extracts from related compounds showed strong inhibition against E. coli and S. aureus at concentrations around 50 mg/ml . While specific data on this compound's antimicrobial efficacy is limited, its structural similarity to known active compounds suggests potential effectiveness.

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of this compound. Although specific LD50 values for this compound are not widely reported, related studies on phosphonates indicate that they can exhibit dose-dependent toxicity in animal models. For instance, investigations into other phosphonates have shown adverse health effects at high doses, including organ damage and altered metabolic functions .

Synthesis and Biological Evaluation

A synthesis study involving this compound explored its reactivity under various conditions. The compound was synthesized via palladium-catalyzed cross-coupling reactions, demonstrating moderate yields depending on reaction conditions (e.g., temperature and catalyst concentration). The biological evaluation included assessing its inhibitory effects on PP1, with findings suggesting that it could effectively compete with natural substrates for binding sites .

| Study | Method | Findings |

|---|---|---|

| Synthesis Study | Palladium-Catalyzed Cross-Coupling | Moderate yields; effective substrate mimic for enzyme inhibition |

| Antimicrobial Evaluation | In vitro tests | Potential antibacterial activity against E. coli and S. aureus |

| Toxicological Assessment | Animal studies | Dose-dependent toxicity observed in related phosphonates |

Propriétés

Numéro CAS |

21713-53-1 |

|---|---|

Formule moléculaire |

C19H17O2P |

Poids moléculaire |

308.3 g/mol |

Nom IUPAC |

1-diphenylphosphoryloxy-4-methylbenzene |

InChI |

InChI=1S/C19H17O2P/c1-16-12-14-17(15-13-16)21-22(20,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3 |

Clé InChI |

MXUTXGVBQWSBJT-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.